molecular formula C18H17ClN4O2 B4539326 1-acetyl-3-(4-chlorophenyl)-N-(4-methoxybenzyl)-1H-1,2,4-triazol-5-amine

1-acetyl-3-(4-chlorophenyl)-N-(4-methoxybenzyl)-1H-1,2,4-triazol-5-amine

Cat. No. B4539326
M. Wt: 356.8 g/mol
InChI Key: LRTSXIRZTZJWRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazole derivatives typically involves the use of starting compounds such as 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, which undergoes various chemical transformations, including cyclization and aminomethylation, to produce a range of triazole-based compounds (Bekircan, Ülker, & Menteşe, 2015). These synthetic routes are characterized by their ability to introduce diverse substituents onto the triazole ring, thereby altering the compound's physical and chemical properties for targeted applications.

Molecular Structure Analysis

The molecular structure of triazole derivatives, including dihedral angles and hydrogen bonding patterns, has been elucidated using X-ray diffraction techniques and density functional theory (DFT) calculations. For instance, a study on a similar compound, 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole, revealed significant insights into its crystal structure and intermolecular interactions, such as N–H…N hydrogen bonds forming a two-dimensional network of molecules (Șahin et al., 2011).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including cyclization and aminomethylation, leading to the formation of compounds with diverse biological activities. The reactivity of these compounds is influenced by the presence of functional groups attached to the triazole ring, which can be manipulated to produce derivatives with specific chemical properties and biological activities.

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure and the nature of substituent groups. These properties are crucial for the compound's application in different fields, including pharmaceuticals, where solubility and stability play a key role in drug formulation and delivery.

Chemical Properties Analysis

The chemical properties of triazole derivatives, including acidity, basicity, and reactivity towards various reagents, are significantly influenced by the substituents on the triazole ring. These properties determine the compound's behavior in chemical reactions and its interaction with biological systems, making them important for medicinal chemistry and other applications.

Scientific Research Applications

Synthesis and Biological Activities

1-Acetyl-3-(4-chlorophenyl)-N-(4-methoxybenzyl)-1H-1,2,4-triazol-5-amine is a compound that serves as a starting point for synthesizing various heterocyclic compounds with significant biological activities. Its derivatives have been explored for their potential in inhibiting enzymes like lipase and α-glucosidase, which are crucial targets for treating conditions such as obesity and diabetes. For instance, specific synthesized compounds derived from this triazole showed remarkable anti-lipase and anti-α-glucosidase activities, indicating their potential as therapeutic agents (Bekircan, Ülker, & Menteşe, 2015).

Antimicrobial Properties

The triazole framework, including the 1-acetyl-3-(4-chlorophenyl)-N-(4-methoxybenzyl)-1H-1,2,4-triazol-5-amine structure, has been manipulated to produce derivatives with antimicrobial properties. Research involving the synthesis of novel 1,2,4-triazole derivatives has demonstrated good to moderate antimicrobial activities against various microorganisms, highlighting the compound's utility in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Molecular Structure Analysis

The molecular structure of 1-acetyl-3-(4-chlorophenyl)-N-(4-methoxybenzyl)-1H-1,2,4-triazol-5-amine has been determined using X-ray diffraction techniques and further analyzed through density functional theory (DFT). This detailed structural analysis aids in understanding the compound's interactions and binding mechanisms, which are crucial for its biological activities and potential applications in material science (Șahin, Onur, Kantar, Cihan, Bekircan, Şaşmaz, & Buyukgungor, 2011).

Cholinesterase Inhibition for Alzheimer's Therapy

Further exploring the chemical versatility of 1-acetyl-3-(4-chlorophenyl)-N-(4-methoxybenzyl)-1H-1,2,4-triazol-5-amine, studies have shown that certain hybrids incorporating this triazole structure exhibit potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in Alzheimer's disease. These findings indicate the potential of these compounds in Alzheimer's therapy, with specific derivatives demonstrating significant in vitro and in vivo activities, suggesting their utility as leads for developing neuroprotective drugs (Najafi, Mahdavi, Saeedi, Karimpour-razkenari, Asatouri, Vafadarnejad, Moghadam, Khanavi, Sharifzadeh, & Akbarzadeh, 2017).

properties

IUPAC Name

1-[3-(4-chlorophenyl)-5-[(4-methoxyphenyl)methylamino]-1,2,4-triazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-12(24)23-18(20-11-13-3-9-16(25-2)10-4-13)21-17(22-23)14-5-7-15(19)8-6-14/h3-10H,11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTSXIRZTZJWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-Chlorophenyl)-5-{[(4-methoxyphenyl)methyl]amino}-1H-1,2,4-triazol-1-YL]ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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